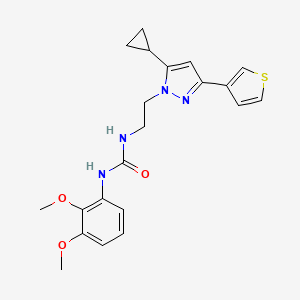
2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound. Known for its complex structure, this compound combines elements from imidazole, methoxyphenyl, and naphthyl groups, resulting in unique chemical and physical properties. It holds potential interest in various scientific research fields due to its structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multiple steps, involving the initial synthesis of 1-(4-methoxyphenyl)-1H-imidazole followed by its thiolation to introduce the thio group. The naphthalen-1-ylacetamide moiety is then attached using a coupling reaction. The typical conditions involve:
Use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts like palladium on carbon (Pd/C) for coupling reactions.
Controlled temperatures ranging from 20°C to 120°C depending on the specific reaction steps.
Industrial Production Methods
Scaling up the synthesis for industrial purposes would require:
Optimizing reaction conditions to ensure high yields.
Employing continuous flow reactors for consistent product quality.
Ensuring the availability of high-purity reagents to maintain product integrity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The methoxyphenyl group can undergo oxidation, leading to the formation of phenolic derivatives.
Reduction: : Imidazole rings can be reduced, though this is less common due to the stability of the heterocyclic system.
Substitution: : Various substituents can be introduced at different positions on the naphthyl or imidazole rings, allowing for a variety of derivatives to be synthesized.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromic acid under acidic conditions.
Reduction: : Hydrogen gas with a metal catalyst such as palladium.
Substitution: : Using electrophiles in the presence of bases such as sodium hydride or potassium carbonate.
Major Products Formed
Phenolic derivatives from oxidation.
Reduced imidazole derivatives.
Various substituted compounds depending on the reactants used in substitution reactions.
Applications De Recherche Scientifique
Chemistry
The compound's unique structure makes it a candidate for studying:
Structure-activity relationships (SAR): .
Mechanisms of organic reactions: involving imidazole and naphthyl groups.
Biology and Medicine
Antimicrobial activity: : Due to its imidazole ring, which is common in many antimicrobial agents.
Anti-inflammatory properties: : The methoxyphenyl moiety is known for its potential anti-inflammatory effects.
Industry
Applications might include:
Chemical synthesis: : Serving as an intermediate in the synthesis of more complex molecules.
Material science: : Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects can vary:
Molecular targets: : It may interact with enzymes or receptors involving imidazole and phenyl groups.
Pathways involved: : Potential inhibition of specific biological pathways such as microbial enzyme systems or inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-methoxyphenyl)-1H-imidazole: : Similar basic structure but without the thio and naphthyl groups.
Naphthalen-1-ylacetamide: : Lacks the imidazole and methoxyphenyl groups, making it less versatile.
Uniqueness
What sets 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide apart is the presence of both the methoxyphenyl and naphthyl groups connected through an imidazole-thio linkage, offering unique reactivity and potential biological activities.
There you have it! A detailed look at this fascinating compound and its many facets. What do you think?
Propriétés
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-11-9-17(10-12-18)25-14-13-23-22(25)28-15-21(26)24-20-8-4-6-16-5-2-3-7-19(16)20/h2-14H,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEMEJVSYLBGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2901165.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2901166.png)
![7-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901169.png)

![16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 2-chlorobenzoate](/img/structure/B2901172.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2901173.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2901175.png)
![ETHYL 2-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2901178.png)
![N-cyclopentyl-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2901182.png)
![2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2901183.png)
![3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2901184.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2901186.png)
![2-thia-8-azaspiro[4.5]decane hydrochloride](/img/structure/B2901187.png)
